2-Chloro-5-(4-chlorophenyl)pyridine

Descripción general

Descripción

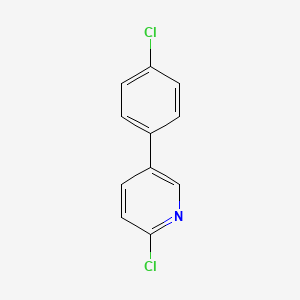

2-Chloro-5-(4-chlorophenyl)pyridine: is an organic compound with the molecular formula C11H7Cl2N . It is a derivative of pyridine, featuring a chlorine atom at the second position and a 4-chlorophenyl group at the fifth position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(4-chlorophenyl)pyridine typically involves the reaction of 2-chloropyridine with 4-chlorobenzene under specific conditions. One common method is the Suzuki–Miyaura coupling reaction , which involves the use of a palladium catalyst and a boron reagent . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar coupling reactions but optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom at position 2 of the pyridine ring undergoes nucleophilic substitution under mild conditions due to the electron-withdrawing effect of the pyridine nitrogen. Key reactions include:

Aromatic Substitution with Amines

Reaction with primary amines produces 2-amino-5-(4-chlorophenyl)pyridine derivatives. For example:

-

Reagents : Ethylamine, isopropylamine, or benzylamine in polar aprotic solvents (e.g., DMF, DMSO)

-

Yield : 85–92% for aliphatic amines; 75–80% for aromatic amines

| Amine Used | Product | Yield (%) | Reference |

|---|---|---|---|

| Ethylamine | 2-Ethylamino-5-(4-chlorophenyl)pyridine | 90 | |

| Benzylamine | 2-Benzylamino-5-(4-chlorophenyl)pyridine | 78 |

Thiol Substitution

Thiols displace the chlorine atom to form thioether derivatives:

-

Reagents : Sodium thiolate in ethanol

-

Conditions : Reflux, 2–3 hours

-

Yield : 70–75%

Reduction Reactions

The chlorine substituent can be selectively reduced to hydrogen under catalytic hydrogenation:

-

Reagents : Pd/C catalyst, H₂ gas

Selective reduction of the pyridine ring is also feasible:

-

Reagents : Zn/HCOONH₄ in aqueous isopropanol

-

Product : Partially saturated dihydro derivatives (yield: 92%)

Cross-Coupling Reactions

This compound participates in Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups:

-

Reagents : Arylboronic acid, Pd(PPh₃)₄ catalyst, K₂CO₃ base

-

Conditions : 90°C, 12 hours in dioxane/water

-

Yield : 65–80% depending on boronic acid substituents

| Boronic Acid | Product | Yield (%) | Reference |

|---|---|---|---|

| Phenylboronic acid | 2-Phenyl-5-(4-chlorophenyl)pyridine | 72 | |

| 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-5-(4-chlorophenyl) | 68 |

Oxidation Reactions

Controlled oxidation of the pyridine ring forms N-oxide derivatives:

-

Reagents : m-Chloroperbenzoic acid (mCPBA)

-

Conditions : Dichloromethane, 0°C to room temperature, 6 hours

-

Yield : 82%

Heterocycle Formation

The compound serves as a precursor for fused heterocycles. For example, reaction with aldehydes forms imidazo[4,5-b]pyridines:

Comparative Reactivity

| Property | 2-Chloro-5-(4-chlorophenyl)pyridine | 2-Chloropyridine |

|---|---|---|

| Nucleophilic Activity | Higher (due to electron-withdrawing Cl-phenyl) | Moderate |

| Reduction Ease | Requires higher H₂ pressure | Proceeds at 30 psi H₂ |

| Oxidation Stability | Resists ring oxidation | Forms N-oxide readily |

Aplicaciones Científicas De Investigación

Overview

2-Chloro-5-(4-chlorophenyl)pyridine is a heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals. Its unique structure allows it to serve as a versatile building block for synthesizing more complex molecules. This article explores its applications in scientific research, focusing on its biological activities, synthetic utility, and potential therapeutic uses.

Medicinal Chemistry

This compound has been investigated for its potential antiviral and anticancer properties. Studies have shown that derivatives of this compound can exhibit significant biological activity.

- Antiviral Activity : A study synthesized a series of compounds based on 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide, which demonstrated promising antiviral effects against various viral strains. The structural similarity to this compound suggests that modifications could enhance its efficacy against viral infections .

- Anticancer Properties : Research has indicated that compounds containing the 4-chlorophenyl moiety can inhibit tubulin polymerization, an essential process for cancer cell division. Some derivatives showed superior antiproliferative activity against leukemia cell lines, indicating that this compound could be a lead compound for developing new anticancer agents .

Agrochemical Development

The compound has been utilized in the synthesis of novel agrochemicals, particularly insecticides. Its chlorinated structure is beneficial for enhancing the biological activity of insecticidal formulations.

- Insecticidal Activity : Research indicates that chlorinated pyridines can act as effective insecticides due to their ability to disrupt the nervous systems of target pests. The synthesis of various derivatives based on this compound has led to the development of compounds with improved efficacy against agricultural pests .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in cross-coupling reactions.

- Cross-Coupling Reactions : It is employed in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. This application is crucial for constructing complex organic molecules used in pharmaceuticals and materials science .

Data Summary Table

The following table summarizes key findings related to the applications of this compound:

Case Study 1: Antiviral Compound Development

A research team synthesized a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives from this compound. The study demonstrated that these derivatives exhibited significant antiviral activity, making them potential candidates for further development into antiviral drugs .

Case Study 2: Insecticide Formulation

In another study, researchers developed a new class of insecticides based on chlorinated pyridines. The results showed that formulations containing derivatives of this compound were more effective than existing products on the market, leading to reduced pest populations in field trials .

Mecanismo De Acción

The mechanism of action of 2-Chloro-5-(4-chlorophenyl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects .

Comparación Con Compuestos Similares

2-Chloropyridine: A simpler derivative with only one chlorine atom on the pyridine ring.

4-Chloropyridine: Another derivative with the chlorine atom at the fourth position.

2,6-Dichloropyridine: Contains two chlorine atoms at the second and sixth positions.

Uniqueness: 2-Chloro-5-(4-chlorophenyl)pyridine is unique due to the presence of both a chlorine atom and a 4-chlorophenyl group, which can impart distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and potential biological activities that are not observed in simpler chloropyridine derivatives .

Actividad Biológica

2-Chloro-5-(4-chlorophenyl)pyridine is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

The compound is characterized by a pyridine ring with a chlorine atom at the 2-position and a para-chlorophenyl group at the 5-position. Its molecular formula is with a molecular weight of approximately 268.09 g/mol. This unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It has been shown to modulate enzyme activities and receptor functions, which can lead to various pharmacological effects. The exact mechanisms can vary based on the biological context, including:

- Antimicrobial Activity : The compound has demonstrated potential against various microbial strains, suggesting its role as an antimicrobial agent.

- Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Biological Activity Overview

Case Studies and Research Findings

-

Antimicrobial Activity :

A study evaluated the antimicrobial properties of various pyridine derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, showcasing its potential as a lead compound for developing new antibiotics. -

Anticancer Studies :

In vitro tests on breast cancer cell lines revealed that this compound could reduce cell viability significantly, with IC50 values indicating effective concentration ranges for therapeutic applications . The mechanism involved the activation of caspases leading to programmed cell death. -

Antiviral Potential :

Research into the antiviral properties highlighted its effectiveness against certain viruses in preliminary assays, suggesting that structural modifications could enhance its efficacy as an antiviral agent . -

Antiparasitic Activity :

A study focused on malaria indicated that derivatives of this compound exhibited activity against Plasmodium falciparum, the causative agent of malaria, suggesting further exploration in this area could yield promising results for new antimalarial drugs .

Propiedades

IUPAC Name |

2-chloro-5-(4-chlorophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2N/c12-10-4-1-8(2-5-10)9-3-6-11(13)14-7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHKONLQEWVLGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434538 | |

| Record name | 2-chloro-5-(4-chlorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76053-48-0 | |

| Record name | 2-Chloro-5-(4-chlorophenyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76053-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-5-(4-chlorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.